
5-(2-Oxo-2-phenylethyl)phenanthridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Oxo-2-phenylethyl)phenanthridinium, also known as Phenanthridinequinone (PQ), is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. PQ is a redox-active compound that can undergo reversible redox reactions, making it an attractive candidate for use in electrochemical devices and sensors. In
科学的研究の応用
PQ has shown potential applications in various fields, including electrochemistry, biochemistry, and medicinal chemistry. In electrochemistry, PQ has been used as an electron mediator in enzymatic biosensors, fuel cells, and other electrochemical devices. In biochemistry, PQ has been used as a fluorescent probe for the detection of DNA and RNA. In medicinal chemistry, PQ has been explored as an anticancer agent due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of PQ is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress. PQ has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
PQ has been shown to have both biochemical and physiological effects. In vitro studies have shown that PQ can induce DNA damage and inhibit DNA synthesis. In vivo studies have shown that PQ can induce oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of PQ is its reversible redox behavior, which makes it an attractive candidate for use in electrochemical devices and sensors. However, PQ is also highly reactive and can generate ROS, which can be a limitation for some applications.
将来の方向性
There are several future directions for the research and development of PQ. One area of interest is the development of PQ-based electrochemical sensors for the detection of various analytes. Another area of interest is the exploration of PQ as an anticancer agent, including the development of PQ derivatives with improved efficacy and reduced toxicity. Additionally, the use of PQ as a fluorescent probe for the detection of DNA and RNA could be further explored.
合成法
The synthesis of PQ can be achieved through various methods, including the oxidation of phenanthridine with potassium permanganate or the oxidation of 5-(2-Aminophenyl)-2,3-dihydro-1H-phenanthridin-6-ol with potassium dichromate. However, the most commonly used method for the synthesis of PQ is the oxidation of 5-(2-Hydroxy-2-phenylethyl)-2,3-dihydro-1H-phenanthridin-6-ol with sodium periodate.
特性
分子式 |
C21H16NO+ |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
2-phenanthridin-5-ium-5-yl-1-phenylethanone |
InChI |
InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1 |
InChIキー |
UWIOKYAIGKSWAX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
正規SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-Azoniahexacyclo[14.7.1.02,15.04,13.05,10.020,24]tetracosa-1(23),2,4(13),5,7,9,11,14,16,18,20(24),21-dodecaene-14-carbonitrile](/img/structure/B280511.png)
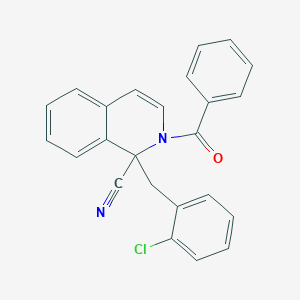

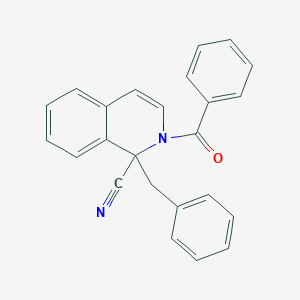
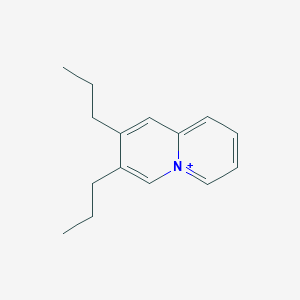
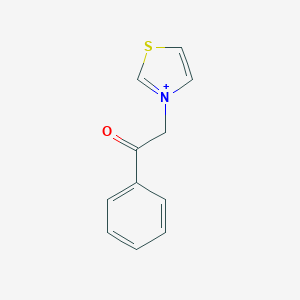
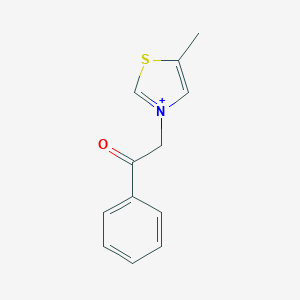

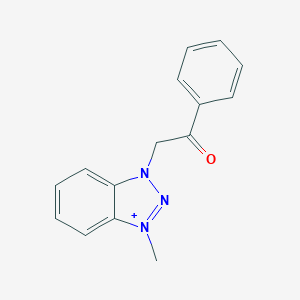
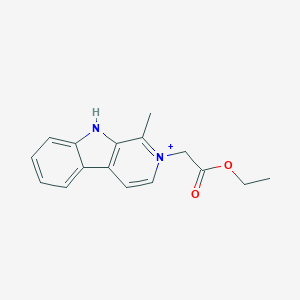

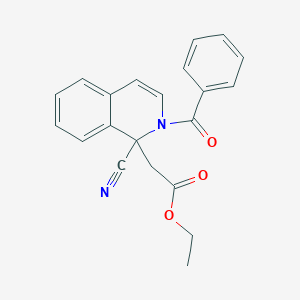
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
